Trimethylphosphonium tetrafluoroborate
Overview
Description
Trimethylphosphonium tetrafluoroborate is a chemical compound with the molecular formula C3H10BF4P. It is a non-pyrophoric, air-stable derivative suitable as a replacement for neat phosphine in various stoichiometric and catalytic processes . This compound is often used in organic synthesis and catalysis due to its stability and reactivity.
Scientific Research Applications
Trimethylphosphonium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biology: It can be used in the synthesis of biologically active compounds.
Medicine: It plays a role in the development of pharmaceuticals by facilitating the synthesis of complex molecules.
Industry: It is used in the production of fine chemicals and materials, contributing to advancements in materials science and engineering
Safety and Hazards
Trimethylphosphonium tetrafluoroborate is classified as a skin corrosive (Category 1B), causing severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to handle it under inert gas, avoid breathing dusts or mists, and wear protective gloves, clothing, eye protection, and face protection .
Future Directions
Mechanism of Action
Target of Action
Trimethylphosphonium tetrafluoroborate is a reagent used in synthesis as a very mild Lewis acid catalyst . It is primarily used in various transformations, such as the Mukaiyama-type aldol reaction using a dithioacetal and silyl enol ether .
Mode of Action
The compound acts as a Lewis acid catalyst, accepting an electron pair due to its vacant p-orbital . This interaction with its targets results in various transformations, including the formation of glycosides from alcohols and sugar dimethylthiophosphinates, the formation of disaccharides from a protected α-cyanoacetal of glucose and a 6-O-trityl hexose, and Michael additions of various silyl nucleophiles to conjugated dithiolenium cations .
Biochemical Pathways
It is known to be involved in various transformations, suggesting that it may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the transformations it catalyzes. For instance, it facilitates the formation of glycosides from alcohols and sugar dimethylthiophosphinates, and the formation of disaccharides from a protected α-cyanoacetal of glucose and a 6-O-trityl hexose .
Biochemical Analysis
Biochemical Properties
Trimethylphosphonium tetrafluoroborate is known to participate in a variety of biochemical reactions. It is often used in Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling reactions
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylphosphonium tetrafluoroborate can be synthesized by reacting trimethylphosphine with tetrafluoroboric acid. The reaction typically occurs under controlled conditions to ensure the stability of the product. The general reaction is as follows:
(CH3)3P+HBF4→(CH3)3PBF4
The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar principles. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Trimethylphosphonium tetrafluoroborate undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phosphonium group is replaced by other nucleophiles.
Coupling Reactions: It is suitable for Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions.
Common Reagents and Conditions:
Reagents: Common reagents include palladium catalysts, bases, and other coupling partners.
Conditions: These reactions typically occur under mild to moderate temperatures, often in the presence of a base and a suitable solvent.
Major Products: The major products formed from these reactions depend on the specific coupling partners used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Comparison with Similar Compounds
- Triisopropylphosphonium tetrafluoroborate
- Tri-tert-butylphosphonium tetrafluoroborate
- Di-tert-butyl (methyl)phosphonium tetrafluoroborate
Comparison: Trimethylphosphonium tetrafluoroborate is unique due to its trimethylphosphonium group, which provides distinct reactivity and stability compared to its analogues. While other phosphonium tetrafluoroborates may have bulkier substituents, this compound offers a balance of reactivity and ease of handling, making it a versatile choice in various applications .
Properties
IUPAC Name |
trimethylphosphanium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9P.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q;-1/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGWVMOSDQDHFH-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[PH+](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10BF4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468510 | |
Record name | Trimethylphosphonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154358-50-6 | |
Record name | Trimethylphosphonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylphosphonium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What key structural information about (triphenylmethyl)trimethylphosphonium tetrafluoroborate was revealed by the X-ray crystallography study?
A1: The X-ray crystallography study [] revealed that (triphenylmethyl)this compound crystallizes in the triclinic crystal system with the space group P-1. The study importantly showed that the phosphorus-carbon bond connecting the phosphorus atom to the triphenylmethyl group (P–C(CPh3)) is significantly longer [1.895(4)A] than the phosphorus-carbon bonds with the methyl groups (P–C(Me)) [1.787(6)–1.792(6)A]. This information provides valuable insight into the structural features of this specific compound.
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